molecular formula C16H18F2N4O3 B2420920 N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide CAS No. 923114-22-1

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Cat. No. B2420920
CAS RN: 923114-22-1
M. Wt: 352.342
InChI Key: UTGFKBXSAOKMOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a useful research compound. Its molecular formula is C16H18F2N4O3 and its molecular weight is 352.342. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Agonist for ORL1 Receptor

A study by Röver et al. (2000) describes the discovery of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit full agonist behavior in biochemical assays and moderate to good selectivity versus opioid receptors (Röver et al., 2000).

Antiviral Activity

Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives for their antiviral activity. Specific compounds in this series exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, demonstrating the potential of these compounds in developing new classes of antiviral molecules (Apaydın et al., 2020).

Synthesis and Anticonvulsant Activity

Kayal et al. (2022) focused on the synthesis of 1-benzylsubstituted derivatives of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and evaluated their affinity to GABAergic biotargets. Although the synthesized substances did not show significant anticonvulsant activity, the study provided insights into the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (Kayal et al., 2022).

Monofluorinated Spirocycles Synthesis

Liu et al. (2022) reported the efficient synthesis of monofluorinated bis-heterocyclic spirocycles. This method showcases the potential of these spirocycles in various chemical applications, including pharmaceuticals (Liu et al., 2022).

Modulation of Opioid Receptors

Jordan et al. (2005) prepared a series of N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, evaluating their biological activity at opioid receptors. These compounds showed enhanced affinity for the mu-opioid receptor, indicating their potential in opioid receptor modulation (Jordan et al., 2005).

Antimicrobial and Detoxification Applications

Ren et al. (2009) synthesized a new N-halamine precursor and bonded it onto cotton fabrics. This innovation has significant implications for antimicrobial and detoxification applications, offering a novel approach to enhancing the functionality of fabrics (Ren et al., 2009).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4O3/c1-21-14(24)16(20-15(21)25)4-6-22(7-5-16)9-13(23)19-12-3-2-10(17)8-11(12)18/h2-3,8H,4-7,9H2,1H3,(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGFKBXSAOKMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=C(C=C(C=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.